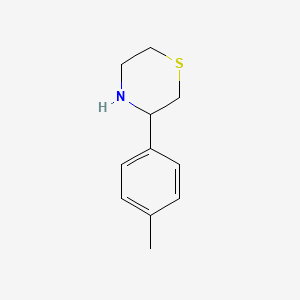

3-(4-Methylphenyl)thiomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methylphenyl)thiomorpholine is a heterocyclic organic compound with the molecular formula C11H15NS . It has a molecular weight of 193.31 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing a sulfur atom and a nitrogen atom . The InChI code is 1S/C11H15NS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

3-(4-Methylphenyl)thiomorpholine derivatives demonstrate potential in antimicrobial applications. Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives through nucleophilic substitution reactions, finding these compounds to be promising for their antimicrobial properties. This study emphasizes the potential of thiomorpholine derivatives in modern therapeutics, particularly in combating microbial resistance (D. Kardile & N. Kalyane, 2010).

Use in Medicinal Chemistry

Walker and Rogier (2013) highlighted the importance of thiomorpholine and its derivatives as building blocks in medicinal chemistry. Their work involved synthesizing novel bicyclic thiomorpholine building blocks, which hold significance in developing new compounds with potential clinical applications (Daniel P. Walker & D. J. Rogier, 2013).

Solid Phase Synthesis

Nefzi, Giulianotti, and Houghten (1998) described the solid-phase synthesis of thiomorpholin-3-ones. This method, starting from resin-bound protected cysteine, led to high-yield and high-purity derivatives, important for the development of new drugs and research compounds (A. Nefzi, M. Giulianotti, & R. Houghten, 1998).

Enantioselective Synthesis

Franceschini et al. (2003) reported the enantioselective synthesis of thiomorpholin-3-ones, emphasizing the importance of stereochemistry in medicinal chemistry. This process involved starting from (R)-phenylglycine methyl ester and led to the creation of enantiomerically pure thiomorpholin-3-ones, useful in the development of chiral drugs (N. Franceschini, S. D. Nascimento, P. Sonnet, & D. Guillaume, 2003).

Applications in Chemistry of Chromium Complexes

Preti and Tosi (1974) explored the reactions of chromium(III) halides with heterocyclic ligands containing thiomorpholin-3-one and related compounds. This study is significant for understanding the chemical properties and potential applications of thiomorpholine derivatives in coordination chemistry (C. Preti & G. Tosi, 1974).

Hydrogel Synthesis for Catalytic Applications

Ilgin, Ozay, and Ozay (2019) synthesized a novel hydrogel containing a thioether group from N-metacrylamido thiomorpholine, which demonstrated high catalytic activity for the reduction of 4-nitrophenol. This research showcases the potential of thiomorpholine derivatives in creating innovative materials with practical applications in catalysis (P. Ilgin, O. Ozay, & H. Ozay, 2019).

Safety and Hazards

The safety information for 3-(4-Methylphenyl)thiomorpholine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

3-(4-methylphenyl)thiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXJMYXPPQMZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CSCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)

![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)

![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)